molecular formula C8H16N2O B6593840 2-(Cyclohexylamino)acetamide CAS No. 83808-20-2

2-(Cyclohexylamino)acetamide

Cat. No. B6593840
CAS RN: 83808-20-2
M. Wt: 156.23 g/mol
InChI Key: YNRIVWVGFPBARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Cyclohexylamino)acetamide” is a chemical compound with the linear formula C9H17N3O2 . Its CAS number is 511552-44-6 and its molecular weight is 199.255 .

Scientific Research Applications

Chemical Research

“2-(Cyclohexylamino)acetamide” is a chemical compound with the linear formula C9H17N3O2 . It’s used in chemical research, particularly in the synthesis of other complex molecules .

Pharmacological Activities

There have been recent investigations into the synthesis and pharmacological activities of acetamide derivatives . While the specific activities of “2-(Cyclohexylamino)acetamide” are not detailed, it’s likely that this compound could be used in similar research contexts.

Enzymatic Routes Development

The compound may also be involved in the development of enzymatic routes toward amide and carboxylic acid bond formation in bioactive molecular scaffolds . This suggests potential applications in the field of biochemistry and drug development.

properties

IUPAC Name

2-(cyclohexylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-8(11)6-10-7-4-2-1-3-5-7/h7,10H,1-6H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRIVWVGFPBARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541022
Record name N~2~-Cyclohexylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexylamino)acetamide

CAS RN

83808-20-2
Record name 2-(Cyclohexylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83808-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-Cyclohexylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclohexylamino)acetamide
Reactant of Route 2
Reactant of Route 2
2-(Cyclohexylamino)acetamide
Reactant of Route 3
Reactant of Route 3
2-(Cyclohexylamino)acetamide
Reactant of Route 4
Reactant of Route 4
2-(Cyclohexylamino)acetamide
Reactant of Route 5
Reactant of Route 5
2-(Cyclohexylamino)acetamide
Reactant of Route 6
2-(Cyclohexylamino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.